molecular formula C44H30MgN4O B12508210 Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

Cat. No.: B12508210
M. Wt: 655.0 g/mol
InChI Key: VTAVIQZTEKZUJO-UHFFFAOYSA-N
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Description

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate is a metalloporphyrin compound. Porphyrins are a group of aromatic organic molecules composed of four pyrrole rings linked by methene bridges. These compounds can coordinate with metal ions such as magnesium, iron, and cobalt, forming metalloporphyrins. This compound is particularly notable for its stability and versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of magnesium into the porphyrin ring. This process can be carried out under anaerobic conditions at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while reduction can yield reduced porphyrin species .

Scientific Research Applications

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to coordinate with different metal ions. In biology, it plays a role in studying photosynthesis and cell respiration processes. In medicine, it is used in photodynamic therapy as a photosensitizer for treating certain types of cancer. Additionally, it has applications in the fabrication of solar cells and other electronic devices .

Mechanism of Action

The mechanism of action of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves its ability to coordinate with metal ions and participate in electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved include cellular membranes and various proteins associated with oxidative stress responses .

Comparison with Similar Compounds

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate can be compared with other metalloporphyrins such as iron;5,10,15,20-tetraphenylporphyrin and cobalt;5,10,15,20-tetraphenylporphyrin. While all these compounds share a similar porphyrin structure, their unique properties arise from the different central metal ions. This compound is particularly noted for its stability and effectiveness as a photosensitizer in photodynamic therapy. Other similar compounds include zinc;5,10,15,20-tetraphenylporphyrin and manganese;5,10,15,20-tetraphenylporphyrin .

Properties

Molecular Formula

C44H30MgN4O

Molecular Weight

655.0 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

InChI

InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2;

InChI Key

VTAVIQZTEKZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2]

Origin of Product

United States

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